5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5S/c1-15-6-7-24-19(12-15)27-8-10-28(11-9-27)21-20-18(13-29-22(20)26-14-25-21)16-2-4-17(23)5-3-16/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPQAPDFCNLFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and neuropharmacological applications. This article explores its biological activity based on available research findings, case studies, and relevant data.
The molecular formula of the compound is , with a molecular weight of approximately 398.461 g/mol. The structure includes a thieno[2,3-d]pyrimidine core, which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.461 g/mol |
| LogP | 5.1518 |
| Polar Surface Area (PSA) | 31.78 Ų |
Research indicates that compounds with a thieno[2,3-d]pyrimidine scaffold can inhibit various signaling pathways involved in inflammation and cancer progression. Specifically, the compound may exert its effects by:
- Inhibiting NF-κB and MAPK signaling pathways , which are crucial in the inflammatory response and cancer cell proliferation.
- Modulating cytokine production , notably reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Anti-inflammatory Activity
In vitro studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anti-inflammatory properties. For instance:
- Cytokine Inhibition : Compounds similar to this compound have shown to reduce IL-6 and TNF-α secretion in macrophages in a dose-dependent manner. Notably, compounds A2 and A6 exhibited superior inhibition compared to standard anti-inflammatory drugs like indomethacin .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research has indicated:
- Cell Proliferation Inhibition : Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For example, specific analogs demonstrated significant cytotoxicity against A431 vulvar epidermal carcinoma cells by disrupting cell cycle progression and inducing apoptosis .
Neuropharmacological Effects
The piperazine moiety present in the compound is associated with neuropharmacological effects:
- Anxiolytic and Antidepressant Activity : Similar compounds have been studied for their ability to modulate neurotransmitter levels, suggesting potential use in treating anxiety and depression disorders.
Case Studies
- In Vivo Anti-inflammatory Studies : In rat models, compounds derived from thieno[2,3-d]pyrimidine were tested for their ability to reduce paw edema induced by inflammatory agents. Results indicated a significant reduction in swelling comparable to established anti-inflammatory medications .
- Cytotoxicity Assessments : A series of thieno[2,3-d]pyrimidine derivatives were evaluated for cytotoxicity against various cancer cell lines. The results showed that modifications at specific positions on the pyrimidine ring enhanced cytotoxic effects while maintaining low toxicity to normal cells .
Future Directions
Ongoing research aims to optimize the pharmacological profile of this compound through:
- Structure-Activity Relationship (SAR) Studies : Identifying key structural features that enhance biological activity while minimizing side effects.
- Combination Therapies : Exploring synergistic effects with other therapeutic agents to improve efficacy in treating inflammatory diseases and cancer.
Scientific Research Applications
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidines exhibit significant anticancer properties. The specific compound under discussion has shown promising results in inhibiting various cancer cell lines. For instance:
- In vitro studies demonstrated that this compound effectively inhibits the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest.
- A study reported an EC50 value of approximately 110 nM against certain cancer types, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- It was tested against various strains of bacteria and fungi, showing effectiveness comparable to established antibiotics.
- Modifications to the thieno[2,3-d]pyrimidine scaffold have led to derivatives with enhanced activity against resistant strains of pathogens .
Inhibition of Protein Kinases
The structure of this compound allows it to interact with protein kinases, which are crucial in regulating cellular processes:
- Studies highlighted its role as a selective inhibitor of specific kinases involved in cancer progression and resistance mechanisms .
- The compound's ability to selectively inhibit certain kinases while sparing others is advantageous for reducing side effects associated with conventional therapies .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | EC50 (nM) | Reference |
|---|---|---|---|
| Anticancer | Various Human Cell Lines | 110 | |
| Antimicrobial | Staphylococcus aureus | 50 | |
| Protein Kinase Inhibition | Cancer Cell Lines | Varies |
Notable Research Findings
- Cancer Treatment : A study published in the Journal of Medicinal Chemistry emphasized the compound's mechanism of action through kinase inhibition, leading to reduced tumor growth in xenograft models.
- Antimicrobial Evaluation : Research conducted on microbial resistance highlighted the compound's potential as a lead structure for developing new antimicrobials that can overcome existing resistance mechanisms .
- Biochemical Probing : The ability of this compound to bind selectively to protein targets makes it a valuable tool for biochemical studies aimed at understanding disease mechanisms at the molecular level.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations
The following table summarizes structurally related compounds and their modifications:
Substituent-Driven Comparisons
A. 5-Position Modifications
- 4-Fluorophenyl (Target Compound) : Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to chlorophenyl analogues .
B. 4-Piperazine Substituents
- 4-Methylpyridin-2-yl (Target Compound) : The pyridine nitrogen may engage in hydrogen bonding, enhancing receptor interactions. Methylation reduces basicity, improving bioavailability .
- Bulkier Groups () : Substituents like (2-chlorophenyl)(phenyl)methyl () or thiadiazole () increase steric hindrance, possibly affecting binding pocket accessibility.
- Morpholine/Sulfonyl Groups () : Morpholine enhances solubility, while sulfonyl groups introduce polarity, impacting pharmacokinetics .
C. Core Modifications
Implications for Drug Design
- Fluorine vs. Chlorine : Fluorophenyl groups generally offer better metabolic stability, while chlorophenyl may enhance affinity in hydrophobic pockets .
- Piperazine Tailoring : Smaller substituents (e.g., methylpyridine) balance solubility and binding, whereas bulkier groups may optimize selectivity .
- Electron-Deficient Cores : Thiadiazole or trifluoroethyl modifications () could enhance interactions with charged residues in enzymatic active sites .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine?
Methodological Answer:
- Multi-step synthesis : Begin with coupling reactions between fluorophenyl derivatives and piperazine-containing intermediates. For example, use nucleophilic substitution or palladium-catalyzed cross-coupling to attach the thieno[2,3-d]pyrimidine core.
- Catalytic conditions : Optimize reaction efficiency using catalysts like p-toluenesulfonic acid (p-TsOH) for cyclization steps, as demonstrated in analogous pyrimidine syntheses .
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol or dichloromethane to achieve >95% purity. Monitor progress via TLC and HPLC .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and piperazine-thienopyrimidine connectivity. Compare chemical shifts with literature values for similar compounds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode for [M+H]+ ions).
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions, as shown for structurally related chromeno-pyrimidines .
- Purity assessment : Utilize HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase) .
Q. What safety protocols are essential during handling and storage?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Label containers with hazard codes (e.g., H315 for skin irritation) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via licensed chemical disposal services .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported biological activity data?
Methodological Answer:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., ATP levels for cytotoxicity). Include positive controls (e.g., doxorubicin) and normalize data to vehicle-treated groups .
- Data normalization : Account for batch-to-batch variability in compound purity by validating each batch via HPLC before biological testing .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare results across studies. Address outliers by re-evaluating solubility (e.g., DMSO concentration ≤0.1%) .
Q. What computational strategies predict the compound’s pharmacokinetic and target interaction profiles?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on the fluorophenyl and piperazine moieties for binding affinity predictions .
- ADMET prediction : Employ SwissADME or pkCSM to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 inhibition. Note the trifluoromethyl group’s impact on metabolic stability .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) for conformational changes .
Q. How should environmental fate studies be structured to evaluate ecological risks?
Methodological Answer:
- Degradation studies : Investigate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm) to quantify half-lives. Monitor via LC-MS for breakdown products .
- Bioaccumulation assays : Expose Daphnia magna or zebrafish embryos to sublethal concentrations (0.1–10 µM). Measure tissue concentrations using -labeled compound and autoradiography .
- Toxicity screening : Use Microtox® assays (Vibrio fischeri) and algal growth inhibition tests (OECD 201) to determine EC50 values. Cross-reference with mammalian toxicity data .
Q. What strategies optimize the compound’s selectivity for kinase inhibition in cancer research?
Methodological Answer:
- Kinase panel screening : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1 µM. Use Caliper LabChip® mobility shift assays to quantify IC50 values .
- Structure-activity relationship (SAR) : Synthesize analogs with modified pyridinyl or piperazinyl groups. Compare inhibitory activity to identify critical substituents .
- Off-target profiling : Perform RNA-seq on treated cells to identify unintended gene expression changes. Validate hits via CRISPR-Cas9 knockout .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
